Methyl 2-bromo-2-(2-methoxyphenyl)acetate
Overview
Description
“Methyl 2-bromo-2-(2-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 . It has a molecular weight of 259.1 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11BrO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
“Methyl 2-bromoacetate”, a related compound, is known to react with conjugated bases to produce alkylated carbene complexes . It also reacts with acids to liberate heat along with alcohols and acids .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 259.1 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Metabolism Studies
Research on the metabolism of compounds related to Methyl 2-bromo-2-(2-methoxyphenyl)acetate shows significant findings. For example, a study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, suggesting multiple metabolic pathways (Kanamori et al., 2002).
Antibacterial and Antioxidant Properties
Bromophenol derivatives, closely related to the chemical structure of this compound, have been identified in marine algae, exhibiting significant antibacterial and antioxidant properties. One study highlighted the isolation of such compounds from the red alga Rhodomela confervoides, demonstrating their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Synthesis of Drug Intermediates
A practical synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, was described, highlighting its relevance in drug development (Xu & He, 2010).
Antiviral Activity
A study on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, related to this compound, demonstrated inhibitory activity against retroviruses, suggesting potential use in antiviral therapies (Hocková et al., 2003).
Organic Synthesis Applications
The compound has been used in the synthesis of various organic compounds, as evidenced by the synthesis of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through a Grignard reaction, highlighting its versatility in organic chemistry (Min, 2015).
Safety and Hazards
“Methyl 2-bromo-2-(2-methoxyphenyl)acetate” is classified as a dangerous substance . It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .
Mechanism of Action
Target of Action
Methyl 2-bromo-2-(2-methoxyphenyl)acetate is primarily used as a reagent in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which occurs with formally nucleophilic organic groups . In the Suzuki–Miyaura coupling reaction, the compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19 .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Biochemical Analysis
Biochemical Properties
Methyl 2-bromo-2-(2-methoxyphenyl)acetate is an α-bromo ester . It can react with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes .
Molecular Mechanism
It is known to participate in free radical reactions . For instance, it can undergo nucleophilic substitution and oxidation
Metabolic Pathways
It is known that it can react with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes
Properties
IUPAC Name |
methyl 2-bromo-2-(2-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXWFYGCGHBNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557778 | |
Record name | Methyl bromo(2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99552-78-0 | |
Record name | Methyl bromo(2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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